molecular formula C9H10N4 B12827813 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine

1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B12827813
M. Wt: 174.20 g/mol
InChI Key: LEPYVKAYTJYHFN-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS 334973-26-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antiviral agents. This aminotriazole serves as a critical synthetic intermediate and key pharmacophore in the design of HIV-1 Capsid (CA) protein inhibitors. Research has demonstrated that derivatives based on this scaffold exhibit potent anti-HIV-1 activity by effectively interacting with the recombinant CA protein and disrupting its essential functions in both the early and late stages of the viral replication cycle . One prominent derivative showed particularly potent antiviral activity (EC50 = 3.13 µM), highlighting the therapeutic potential of this chemical series . The compound is offered exclusively for research applications. This product is intended for laboratory research purposes only and is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-methyl-5-phenyltriazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,10H2,1H3

InChI Key

LEPYVKAYTJYHFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine and Its Precursors

Classic and Evolving Approaches to 1,2,3-Triazole Ring Construction

The 1,2,3-triazole heterocycle is a cornerstone in various chemical fields, largely due to the development of efficient and highly selective synthetic methods. beilstein-journals.orgnih.govnih.gov The most prominent of these is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. beilstein-journals.org While the original Huisgen cycloaddition required elevated temperatures and often resulted in a mixture of regioisomers, the advent of metal catalysis has revolutionized this process, providing chemists with tools to dictate the reaction's outcome. rsc.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most powerful and widely used "click chemistry" reaction for synthesizing 1,2,3-triazoles. nih.gov Independently reported by the groups of Meldal and Sharpless, this reaction is prized for its reliability, mild reaction conditions, and, most importantly, its exceptional regioselectivity. rsc.orgorganic-chemistry.org When a terminal alkyne reacts with an azide in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. rsc.orgrsc.org

The mechanism is understood to proceed via the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. rsc.orgresearchgate.net This catalytic cycle significantly accelerates the reaction compared to the uncatalyzed thermal process. rsc.org A variety of copper sources can be employed, including copper(I) salts like CuI or CuBr, or the in situ reduction of copper(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270). organic-chemistry.orgresearchgate.netnih.gov The reaction's robustness allows it to proceed in various solvents, including water, and it is compatible with a wide range of functional groups. rsc.orgsemanticscholar.org

Catalyst SystemRegioselectivityKey Features
Cu(I) salts (CuI, CuBr)1,4-disubstitutedHigh efficiency, mild conditions. rsc.org
CuSO₄ / Sodium Ascorbate1,4-disubstitutedIn situ generation of Cu(I), widely used in aqueous and organic media. organic-chemistry.orgnih.gov
[Cu(PPh₃)₂]NO₃1,4-disubstitutedEffective at low catalyst loadings, including neat conditions. rsc.org
Polymeric Imidazole Cu1,4-disubstitutedHeterogeneous catalyst, reusable without loss of activity. researchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to 1,5-disubstituted 1,2,3-triazoles. rsc.orgrsc.orgunisi.it This reaction, pioneered by Fokin, Jia, and coworkers, typically employs pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes as catalysts. rsc.orgrsc.orgresearchgate.net Unlike copper catalysis, which is generally limited to terminal alkynes, ruthenium catalysts are also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. rsc.orgresearchgate.netnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to involve the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. unisi.itresearchgate.net This pathway directs the regioselectivity toward the 1,5-isomer. unisi.it The reaction is sensitive to steric and electronic factors, and regioselectivity can be high for unsymmetrically substituted internal alkynes. nih.gov

Catalyst SystemRegioselectivitySubstrate Scope
[CpRuCl(PPh₃)₂]1,5-disubstitutedTerminal and internal alkynes. researchgate.net
[CpRuCl(COD)]1,5-disubstitutedEffective for terminal and internal alkynes, often at ambient temperatures. rsc.orgresearchgate.net
[Cp*RuCl(NBD)]1,5-disubstitutedA common pre-catalyst for RuAAC reactions. unisi.it

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Nickel-catalyzed azide-alkyne cycloaddition (NiAAC) has emerged as another valuable tool for triazole synthesis, offering reactivity patterns that are complementary to both copper and ruthenium systems. researchgate.net Research has shown that nickel catalysts can produce 1,4,5-trisubstituted triazoles from internal alkynes. wikipedia.org More recently, NiAAC has been developed to provide access to 1,5-disubstituted 1,2,3-triazoles at room temperature, even in aqueous and aerobic conditions, which presents an advantage over some air- and water-sensitive RuAAC systems. nih.gov

The development of enantioselective NiAAC reactions represents a significant advance, enabling the synthesis of α-chiral triazoles through dynamic kinetic resolution. researchgate.netwikipedia.org Mechanistic studies suggest that the NiAAC reaction may proceed through a monometallic nickel complex, distinguishing it from the dinuclear mechanism often proposed for CuAAC. wikipedia.org

Catalyst SystemProduct TypeKey Features
Cp₂Ni / Xantphos1,5-disubstitutedInsensitive to air and water; proceeds at room temperature. nih.gov
Ni(II) / Chiral Ligand1,4,5-trisubstituted, α-chiralFirst enantioselective NiAAC via dynamic kinetic resolution. researchgate.netwikipedia.org

Metal-Free Cycloaddition Strategies

Concerns about the potential toxicity of residual metal catalysts, particularly for biological applications, have driven the development of metal-free cycloaddition strategies. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a "spring-loaded" cyclooctyne, a highly strained eight-membered ring alkyne. The inherent ring strain (approximately 18 kcal/mol) provides the driving force for the reaction to proceed readily with azides at physiological temperatures without a catalyst.

Initial cyclooctynes reacted slowly, but the development of derivatives such as monofluorinated (MOFO), difluorinated (DIFO), and dibenzo-fused cyclooctynes (DIBO) has significantly increased the reaction kinetics, making them comparable to CuAAC for many applications. While SPAAC typically produces a mixture of regioisomers, this is often not a concern for its primary use in bioconjugation.

Photocatalytic and Other Emerging Cycloaddition Techniques

Photocatalysis represents a modern, sustainable approach to chemical synthesis. In the context of azide-alkyne cycloadditions, visible-light-mediated methods have been developed to generate the catalytically active Cu(I) species from more stable and abundant Cu(II) precursors. beilstein-journals.org This is achieved using a photocatalyst that, upon light absorption, initiates a redox process to reduce Cu(II) to Cu(I). This strategy allows the reaction to be performed under mild conditions at room temperature, often using green solvents like water and even solar energy, which enhances its environmental friendliness.

These photocatalytic systems can employ various light-harvesting molecules, including metal-organic coordination polymers and quantum dots, which work synergistically with a copper source to drive the reaction efficiently and with high regioselectivity for 1,4-disubstituted triazoles. nih.gov Some methods have even demonstrated the ability to use metal-free organic photocatalysts, further expanding the scope of "green" click chemistry.

Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole: Precursor to the 5-Amine

The direct precursor to the title compound is 1-methyl-4-phenyl-1H-1,2,3-triazole. A highly efficient one-pot, two-step synthesis for this specific molecule has been reported, utilizing the principles of CuAAC. The synthesis begins with the in situ preparation of methyl azide, which circumvents the need to handle this potentially explosive, low-molecular-weight azide directly. organic-chemistry.org

In a typical procedure, sodium azide is first reacted with methyl iodide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to generate methyl azide. Following this, phenylacetylene (B144264), a copper(II) sulfate (B86663) catalyst, and a reducing agent like sodium ascorbate are added to the reaction mixture. organic-chemistry.org The copper(II) is reduced to the catalytically active copper(I) species, which then mediates the cycloaddition between the in situ-generated methyl azide and phenylacetylene. This reaction proceeds with high regioselectivity to afford the desired 1-methyl-4-phenyl-1H-1,2,3-triazole product.

Reaction Scheme: Step 1: In situ generation of methyl azide NaN₃ + CH₃I → [CH₃N₃] + NaI

Step 2: Copper-catalyzed cycloaddition [CH₃N₃] + Ph-C≡CH --(CuSO₄, Na-ascorbate)--> 1-methyl-4-phenyl-1H-1,2,3-triazole

CuAAC-Based Routes for 1-Methyl-4-phenyl-1H-1,2,3-triazole

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. acs.orgrsc.org For the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole, a one-pot, two-step procedure is commonly employed, starting from commercially available phenylacetylene and generating methyl azide in situ. acs.orgnih.gov

The process begins with the in situ preparation of methyl azide from methyl iodide and sodium azide in a solvent like dimethyl sulfoxide (DMSO). acs.orgnih.gov Following this, the CuAAC reaction is carried out by adding phenylacetylene along with a copper(I) source. The copper(I) catalyst is typically generated in situ from copper(II) sulfate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. acs.orgacs.orgnih.gov The reaction proceeds smoothly at room temperature, and after stirring for approximately 24 hours, the desired product, 1-methyl-4-phenyl-1H-1,2,3-triazole, is obtained as a white solid, which can often be isolated by simple filtration in a relatively pure form. nih.gov

Table 1: Typical Reaction Conditions for CuAAC Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole

Parameter Condition Source
Alkyne Phenylacetylene acs.org, nih.gov
Azide Source Methyl iodide (MeI) and Sodium azide (NaN₃) acs.org, nih.gov
Solvent Dimethyl sulfoxide (DMSO) and Water (H₂O) acs.org, nih.gov
Catalyst System CuSO₄·5H₂O and Sodium ascorbate acs.org, nih.gov
Additive 2,6-Lutidine acs.org, nih.gov
Temperature Room Temperature acs.org, nih.gov
Reaction Time ~24 hours acs.org, nih.gov

Alternative Methodologies for N-Methylated 4-Phenyl-1,2,3-triazoles

Beyond the prevalent CuAAC reaction, other methodologies exist for the synthesis of N-methylated 4-phenyl-1,2,3-triazoles. One approach involves the direct methylation of a pre-formed triazole ring. For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole can be further methylated using an alkylating agent like methyl iodide in a solvent such as acetonitrile. This reaction leads to the formation of the corresponding 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium salt, a mesoionic carbene precursor. acs.orgnih.gov

Alternative synthetic strategies for the triazole ring itself include thermal Huisgen 1,3-dipolar cycloadditions of azides and alkynes, although these often require higher temperatures and can result in a mixture of regioisomers. lookchem.com Other routes to 1,2,3-triazoles involve reactions of diazo compounds with various species or three-component reactions using different nitrogen sources like hydrazones. researchgate.netfrontiersin.orgnih.gov For example, nonmetal-mediated three-component reactions of anilines, aromatic ketones, and sulfonyl hydrazides can produce 1,4-disubstituted-1,2,3-triazoles. frontiersin.org

Direct and Indirect Synthetic Routes to the 5-Amino Functionality

The introduction of an amino group at the C5 position of the triazole ring is a key transformation to arrive at the final target compound. This can be achieved through various direct and indirect synthetic strategies.

Strategies for Introducing the Amino Group at the 5-Position of the Triazole Ring

Several methods have been developed for the synthesis of 5-amino-1,2,3-triazoles. A notable transition-metal-free approach involves the nucleophilic addition and subsequent cyclization of carbodiimides with diazo compounds. rsc.org This method proceeds under mild conditions and offers a direct route to the 5-aminotriazole core.

Another significant strategy is the 1,3-dipolar cycloaddition between azides and activated nitriles (which possess an active methylene (B1212753) group), followed by a Dimroth rearrangement. researchgate.netacs.org This sequence can be performed efficiently, sometimes even under solvent-free conditions, to yield 5-amino-1,2,3-triazole derivatives. researchgate.netacs.org The synthesis of 5-amino-1,2,3-triazoles has also been reported from reactions involving diazo compounds and amines or amides. researchgate.net

Buchwald-Hartwig Cross-Coupling for 5-(Het)arylamino-1,2,3-triazoles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.org This methodology has been effectively adapted for the synthesis of 5-(het)arylamino-1,2,3-triazoles. nih.govmdpi.com The reaction can be approached in two ways: the coupling of a 5-halo-1,2,3-triazole with a (het)aryl amine or the coupling of a 5-amino-1,2,3-triazole with a (het)aryl halide. nih.govmdpi.comnih.gov

The success of this transformation often relies on the choice of the palladium catalyst and ligands. Palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands have been identified as particularly active catalysts for this process, affording the desired N-arylated 5-aminotriazoles in high yields. nih.govmdpi.commdpi.com The reaction conditions typically involve a palladium catalyst, a base such as sodium tert-butoxide, and a solvent like 1,4-dioxane, with heating. mdpi.comresearchgate.net This method demonstrates good functional group tolerance and can be applied to a wide range of aromatic and heteroaromatic substrates. nih.gov

Table 2: Optimized Conditions for Buchwald-Hartwig Amination of 5-Amino-1,2,3-triazoles

Parameter Condition Source
Substrates 5-Amino-1,2,3-triazole and (Het)aryl Halide nih.gov, mdpi.com
Catalyst [(THP-Dipp)Pd(cinn)Cl] (er-NHC-Pd complex) nih.gov, mdpi.com
Base Sodium tert-butoxide (t-BuONa) mdpi.com, researchgate.net
Solvent 1,4-Dioxane mdpi.com, researchgate.net
Temperature 120 °C mdpi.com, researchgate.net
Atmosphere Argon researchgate.net

Multi-Component Reactions for the Formation of 5-Aminotriazoles

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like 5-aminotriazoles in a single step. researchgate.netnih.gov The reactivity of aminoazoles, such as 5-aminotriazoles, makes them excellent building blocks for various MCRs. clockss.orgnih.gov

One example of an MCR approach is a three-component reaction involving an amine, an enolizable ketone, and an azide, though this can sometimes lead to low yields of the target 5-aminotriazoles. nih.gov More successful MCRs often build the heterocyclic ring from simpler starting materials. While much of the MCR literature focuses on other aminoazoles like 5-aminotetrazoles or fused pyrimidines, the principles can be extended. researchgate.netclockss.orgnih.govresearchgate.net For instance, reactions combining azides, nitriles, and a third component under specific catalytic conditions can lead to the formation of substituted aminotriazoles. researchgate.net The key advantage of MCRs lies in their ability to generate molecular diversity quickly and efficiently from readily available starting materials. clockss.org

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized 1-methyl-4-phenyl-1H-1,2,3-triazole and its aminated derivatives are crucial for obtaining compounds of high purity. Common techniques reported in the literature include filtration, recrystallization, and column chromatography.

For the precursor 1-methyl-4-phenyl-1H-1,2,3-triazole synthesized via CuAAC, the product often precipitates from the reaction mixture as a solid. nih.gov In such cases, simple filtration followed by washing with a suitable solvent, such as water, can yield a product of high purity. acs.orgnih.gov

For other triazole derivatives and the final aminated products, which may not precipitate as cleanly, further purification is often necessary. Recrystallization from an appropriate solvent system (e.g., acetonitrile/methanol) is a common method to purify crude solid products. lookchem.com When dealing with mixtures or oily products, column chromatography on silica (B1680970) gel is the preferred method. acs.org The choice of eluent is critical and is tailored to the polarity of the target compound; a common system is a mixture of dichloromethane (B109758) and methanol. acs.org In some cases, washing the crude product with solvents like diethyl ether is used to remove impurities. ufv.br Another described technique involves forming a salt of the triazole, which can then be isolated and washed. google.com

Reactivity Patterns and Derivatization Strategies of 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine

Transformations Involving the 5-Amino Group

The primary amino group at the C5 position of the triazole ring is the main site of reactivity, enabling derivatization through alkylation, acylation, diazotization, and condensation reactions. These transformations are fundamental for introducing new functional groups and for constructing more complex, annulated heterocyclic systems.

The nucleophilic character of the 5-amino group allows for its reaction with various electrophiles, such as alkyl halides and acylating agents. While direct experimental data on the N-alkylation and acylation of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine are limited in the reviewed literature, the reactivity patterns can be inferred from studies on closely related 5-amino-1,2,3-triazole systems.

N-Alkylation and N-Arylation: The amino group can undergo N-alkylation with alkyl halides, typically in the presence of a base to deprotonate the amine and enhance its nucleophilicity. More advanced methods, such as the Buchwald-Hartwig cross-coupling reaction, have been successfully employed for the N-arylation of 5-amino-1,2,3-triazoles. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aminotriazole and (het)aryl halides. nih.govnih.govmdpi.com For instance, the coupling of 1-substituted-4-phenyl-1H-1,2,3-triazol-5-amines with various aryl bromides proceeds in good to excellent yields using a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, such as [(THP-Dipp)Pd(cinn)Cl], and a base like sodium tert-butoxide. nih.govmdpi.com This methodology is versatile, tolerating a range of functional groups on both the triazole and the aryl halide. nih.gov

Table 1: Buchwald-Hartwig N-Arylation of 5-Amino-1,2,3-triazole Derivatives (Analogous Reactions) Data sourced from studies on similar 5-amino-1,2,3-triazole scaffolds. nih.gov

5-Aminotriazole SubstrateAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Ref.
1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine4-Bromobenzonitrile(THP-Dipp)Pd(cinn)Cl (2)NaOtBu (3)1,4-Dioxane12098 nih.gov
1-Phenethyl-4-phenyl-1H-1,2,3-triazol-5-amine3-Chloropyridine(THP-Dipp)Pd(cinn)Cl (2)NaOtBu (3)1,4-Dioxane12083 nih.gov
1-tert-Butyl-4-phenyl-1H-1,2,3-triazol-5-amine3-Chloropyridine(THP-Dipp)Pd(cinn)Cl (2)NaOtBu (3)1,4-Dioxane12075 nih.gov

N-Acylation: The 5-amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Studies on the acetylation of other aminotriazoles, such as 5-amino-1H- nih.govresearchgate.netnih.govtriazole, show that the reaction can yield mono- and di-acetylated products, with acylation possible at both the exocyclic amino group and the triazole ring nitrogens. acs.orgresearchgate.net For this compound, N-acylation is expected to proceed smoothly under standard conditions (e.g., an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine) to yield the corresponding 5-(acylamino) derivative. These amide products can serve as intermediates for further synthetic transformations. frontiersin.org

The diazotization of heteroaromatic amines is a classic transformation that converts the amino group into a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, enabling access to a broad range of functionalized heterocycles. The diazotization of 5-amino-1,2,3-triazoles is accomplished by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures.

However, the literature suggests that the diazotization of 5-amino-1,2,3-triazoles can be challenging, particularly when the triazole ring is substituted with electron-withdrawing groups, which deactivate the amino group towards electrophilic attack by the nitrosonium ion (NO⁺). nih.gov Assuming a stable diazonium salt of 1-methyl-4-phenyl-1H-1,2,3-triazole can be formed, it would be a versatile intermediate. Through Sandmeyer-type reactions, the diazonium group (-N₂⁺) could be replaced by various substituents:

Halides: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) would yield the corresponding 5-halo-1-methyl-4-phenyl-1H-1,2,3-triazoles. nih.gov

Nitriles: Reaction with copper(I) cyanide (CuCN) would introduce a cyano group at the 5-position.

Hydroxyl group: Heating the diazonium salt solution would lead to the formation of the corresponding 5-hydroxy-1,2,3-triazole derivative.

These transformations provide an indirect route to functionalized triazoles that may not be accessible through direct substitution methods.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The resulting imines, N-((1-methyl-4-phenyl-1H-1,2,3-triazol-5-yl)imines), are valuable intermediates themselves. They can be used in further reactions, such as reductions to form secondary amines or as components in multicomponent reactions to build more complex heterocyclic structures. For example, the condensation of related amino-heterocycles with various aldehydes is a key step in the synthesis of fused ring systems and other elaborate molecules. acs.orgresearchgate.net

The 5-amino group, often in conjunction with the adjacent N1-nitrogen of the triazole ring, serves as a key nucleophilic component for the construction of fused bicyclic and polycyclic heterocyclic systems. These annulation reactions typically involve reacting the aminotriazole with bifunctional electrophiles.

The synthesis of triazolo-annulated pyridines, such as triazolo[1,5-a]pyridines, can be achieved by reacting aminotriazole synthons with appropriate 1,3-dielectrophiles. A common strategy involves the condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) or their synthetic equivalents. One study demonstrated the synthesis of 6-amino-triazolo[1,5-a]pyridine derivatives through a Michael addition-cyclocondensation sequence involving a 3-aryl-(1,2,4-triazol-5-yl)acetonitrile and an α-azidochalcone. acs.org This showcases a pathway where the aminotriazole core acts as the nucleophile to construct an adjacent pyridine ring. acs.org These reactions highlight the utility of the aminotriazole moiety in building fused six-membered rings.

The synthesis of purine-like structures, such as triazolo[4,5-d]pyrimidines, is a significant area of research due to their biological activities. researchgate.netrsc.org These systems are often constructed by annulating a pyrimidine (B1678525) ring onto the 4,5-positions of the triazole. This can be achieved by reacting this compound with reagents that provide a three-atom fragment, such as β-ketoesters or malonic acid derivatives, leading to the formation of the pyrimidine ring. Alternatively, related systems like 1,2,4-triazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazines are synthesized by reacting 5-amino-1,2,4-triazoles with reagents like dimethyl N-cyanodithiocarbonimidate, which provide a C-N-C fragment for cyclization.

The construction of the triazolo[4,5-c]cinnoline system from an aminotriazole is less commonly reported. A plausible route would involve the intramolecular cyclization of a diazonium salt. For this, a precursor such as 5-amino-1-methyl-4-(2-vinylphenyl)-1H-1,2,3-triazole would be required. Diazotization of the 5-amino group, followed by an intramolecular electrophilic attack of the newly formed diazonium salt onto the vinyl group, would lead to the formation of the fused cinnoline (B1195905) ring, a strategy analogous to the classic Widman-Stoermer synthesis.

Cyclization Reactions to Fused Heterocyclic Systems

Oxidative Cyclization Pathways

The 5-amino group of the triazole ring is a key functional handle for constructing fused heterocyclic systems through oxidative cyclization. These reactions typically involve the condensation of the aminotriazole with a suitable partner containing two electrophilic centers, followed by an oxidative ring-closure to form an aromatic, fused-ring system.

A prevalent strategy involves the reaction of 5-aminotriazoles with 1,3-dicarbonyl compounds or their equivalents to synthesize triazolopyrimidines. nih.govresearchgate.net For instance, the reaction of a 5-aminotriazole with a β-ketoester or a malonic ester derivative can lead to the formation of a nih.govresearchgate.netbohrium.comtriazolo[1,5-a]pyrimidine scaffold. nih.govresearchgate.net While specific examples for this compound are not detailed in the reviewed literature, the general reactivity pattern is well-established for analogous structures. The process generally begins with the nucleophilic attack of the exocyclic amino group onto one carbonyl, followed by intramolecular cyclization involving one of the triazole's ring nitrogens onto the second carbonyl, and subsequent dehydration.

Another significant oxidative cyclization pathway is the reaction with 2-alkynylbenzaldehydes, catalyzed by silver(I) salts. This leads to the formation of complex pentacyclic fused triazoles, such as isoquinolino[2,1-a] nih.govbohrium.comresearchgate.nettriazolo[1,5-c]quinazolines. nih.gov The reaction proceeds via a cascade involving condensation and amination, where the endocyclic NH group of the triazole acts as a nucleophile to form the quinazoline (B50416) skeleton, resulting in the formation of three new C-N bonds in a single operation. nih.gov

Furthermore, diacetoxyiodobenzene (B1259982) has been employed as a mediator for the oxidative cyclization of Schiff bases derived from aminotriazoles, leading to the formation of triazolo[5,1-b]purines. mdpi.com

Chemical Transformations of the Triazole Ring System

C-H Functionalization Reactions on the Triazole Nucleus

Direct C-H functionalization of the triazole ring is a powerful tool for introducing molecular complexity. For 1,4-disubstituted 1,2,3-triazoles, the C5-position is a primary site for such transformations. Palladium and copper-catalyzed reactions are commonly employed to achieve C-H arylation, alkenylation, and other cross-coupling reactions. semanticscholar.org

Palladium-catalyzed C-5 arylation of 1-substituted-1,2,3-triazoles can be achieved using diaryliodonium salts as the aryl source. semanticscholar.org This reaction demonstrates high regioselectivity for the C-5 position. While the specific substrate this compound is not explicitly mentioned, related 1,4-disubstituted triazoles undergo this transformation effectively. The presence of the C5-amino group would likely influence the electronic properties and reactivity, but the fundamental pathway should remain accessible.

A notable transformation of the 5-amino-1,2,3-triazole core is its acid-mediated denitrogenative conversion into functionalized 1H-imidazoles. nih.gov This process involves an initial intramolecular cyclization, followed by the opening of the triazole ring and the extrusion of dinitrogen, which generates a carbene intermediate. This carbene can then be trapped by various nucleophiles, such as alcohols, to yield substituted imidazoles. nih.gov

Reaction TypeReagents/CatalystPositionProduct Class
C-H ArylationDiaryliodonium Salts / Pd-catalystC55-Aryl-1,2,3-triazoles
Denitrogenative TransformationAcid (e.g., HCl)Triazole Core2-Substituted-1H-imidazoles

Transformations Involving Peripheral Substituents (e.g., Phenyl Group)

The phenyl group at the C4-position of the triazole is amenable to electrophilic substitution reactions, allowing for further diversification of the core structure. The reactivity of the phenyl ring is influenced by the electronic nature of the triazole ring system.

Nitration is a classic example of such a transformation. Studies on the nitration of 2-phenyl-1,2,3,2H-triazole using mixed acids (nitric and sulfuric acid) show that nitration occurs on the phenyl ring. cdnsciencepub.com The primary product is the 2-p-nitrophenyl derivative, indicating that the triazole ring deactivates the phenyl ring and directs substitution to the para-position. Using a more selective nitrating agent like nitric acid in acetic anhydride (B1165640) can provide the p-nitrophenyl product exclusively and in good yield. cdnsciencepub.com It is expected that the this compound would exhibit similar reactivity, with the amino group at C5 potentially further modulating the regioselectivity.

Other electrophilic substitutions, such as halogenation or sulfonation on the phenyl ring, are also viable synthetic routes, as demonstrated by the synthesis of various substituted phenyl-triazole derivatives used as ligands or in medicinal chemistry. nih.gov

TransformationReagentsPosition on Phenyl RingTypical Product
NitrationHNO₃ / H₂SO₄para1-Methyl-4-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine
NitrationHNO₃ / Acetic Anhydridepara1-Methyl-4-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine
Halogenatione.g., Br₂, FeBr₃ortho, para1-Methyl-4-(bromo-phenyl)-1H-1,2,3-triazol-5-amine

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the derivatization reactions of phenyl-triazoles have been explored through both experimental and computational studies.

For the palladium-catalyzed C-H arylation of a phenyl-directing group with diaryliodonium salts, a proposed catalytic cycle involves an initial ligand-directed C-H activation to form a palladacycle intermediate. nih.gov This is followed by oxidation of the Pd(II) center to a high-valent Pd(IV) species by the iodonium (B1229267) salt. The final step is a C-C bond-forming reductive elimination that yields the arylated product and regenerates the active catalyst. nih.gov Kinetic studies, including Hammett analysis, show that the reaction is strongly accelerated by electron-withdrawing groups on the diaryliodonium reagent, which is consistent with the oxidative addition step being influential in the reaction rate. nih.gov

Density Functional Theory (DFT) calculations have provided detailed insights into the C-H activation process. researchgate.netnih.govresearchgate.net In the palladium-catalyzed C-H activation of 1-phenyl-1H-1,2,3-triazole derivatives, the basic nitrogen atoms of the triazole ring (specifically N3) are proposed to coordinate with the cationic palladium catalyst, forming an activated species. bohrium.comresearchgate.netnih.gov This coordination facilitates a concerted proton transfer, leading to the formation of the C-Pd bond. bohrium.comresearchgate.netresearchgate.net

The mechanism for the acid-mediated transformation of 5-amino-1,2,3-triazoles into imidazoles has also been proposed. nih.gov It is believed to start with an intramolecular cyclization between the amino group and a side chain on the N1 nitrogen. This is followed by a tautomerization and subsequent protonation, which triggers the denitrogenation (loss of N₂) of the triazole ring to form a vinylidene-like carbene intermediate. This highly reactive intermediate is then trapped by a nucleophile present in the reaction medium. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2,3-triazole derivatives, providing precise information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 1,4-disubstituted 1,2,3-triazole derivative displays characteristic signals for each part of the molecule. For instance, in the related compound 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, the protons of the phenyl group at the C4 position typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.80 ppm. researchgate.net The singlet for the C5-H of the triazole ring is also found in this downfield region, often around δ 7.65 ppm. researchgate.net In the case of the target molecule, the N-methyl group would present as a sharp singlet, with a chemical shift anticipated in the δ 3.6-4.0 ppm range. The amine (NH₂) protons at the C5 position would likely appear as a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary data on the carbon skeleton. The carbons of the C4-phenyl group typically resonate in the δ 125.0-131.0 ppm range. researchgate.netrsc.org The triazole ring carbons (C4 and C5) are observed further downfield; for example, in 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, the C4 and C5 carbons appear at δ 148.2 and δ 119.5 ppm, respectively. researchgate.net The N-methyl carbon signal is expected in the aliphatic region, generally between δ 30-40 ppm. The presence of the C5-amine group would significantly influence the chemical shift of the C5 carbon compared to a proton-substituted analogue.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Substituted-4-phenyl-1H-1,2,3-triazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
1-Phenethyl-4-phenyl-1H-1,2,3-triazole CDCl₃7.76 (d, 2H, Ar-H), 7.46 (s, 1H, triazole-H), 7.41 (t, 2H, Ar-H), 7.28-7.34 (m, 4H, Ar-H), 7.14 (d, 2H, Ar-H), 4.64 (t, 2H, N-CH₂), 3.26 (t, 2H, Ph-CH₂)147.5, 137.1, 130.7, 128.9, 128.8, 128.1, 127.2, 125.7, 120.0, 51.8, 36.9 rsc.org
1-(4-Methoxy-benzyl)-4-phenyl-1H-1,2,3-triazole CDCl₃7.79 (d, 2H, Ar-H), 7.62 (s, 1H, triazole-H), 7.40 (t, 2H, Ar-H), 7.31-7.33 (m, 3H, Ar-H), 6.91 (d, 2H, Ar-H), 5.51 (s, 2H, N-CH₂), 3.82 (s, 3H, OCH₃)147.8, 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 118.5, 60.3, 21.4 rsc.org
1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole CDCl₃7.83-7.84 (m, 2H, Ar-H), 7.77 (s, 1H, triazole-H), 7.42 (t, 2H, Ar-H), 7.32 (t, 1H, Ar-H), 4.47-4.55 (m, 1H, N-CH), 1.26-2.27 (m, 10H, cyclohexyl-H)147.2, 130.8, 128.7, 127.9, 125.5, 117.3, 60.0, 33.5, 25.1, 25.0 rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and probing the structural integrity of triazole derivatives through fragmentation analysis. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular formula.

The fragmentation of 1,2,3-triazoles is characterized by several key pathways. nih.gov A hallmark fragmentation process for the 1,2,3-triazole ring is the loss of a neutral nitrogen molecule (N₂), a process that has been shown to be characteristic of 1,2,3-thiadiazoles but can also be observed for 1,2,3-triazoles under certain conditions. nih.gov For the title amine-substituted compound, fragmentation would also be directed by the amine and phenyl groups. Alpha-cleavage adjacent to the amine functionality is a common pathway for amines, which could lead to the loss of CH₃N or related fragments. libretexts.org

The fragmentation of the phenyl substituent can lead to the formation of a phenyl cation or related aromatic fragments. In studies of related 1,2,4-triazolylthioacetates, fragmentation of the triazole ring itself was observed, leading to smaller heterocyclic cations. researchgate.net For 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine, key fragmentation ions would likely include the loss of the N-methyl group, the amine group, and the characteristic N₂ extrusion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₉H₁₀N₄, MW: 174.20)

FragmentDescription
[M+H]⁺ Protonated molecular ion
[M+H - N₂]⁺ Loss of neutral nitrogen molecule from the triazole ring
[M+H - CH₃]⁺ Loss of the N-methyl group
[M+H - NH₂]⁺ Loss of the C5-amino group
[C₆H₅]⁺ Phenyl cation

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, analysis of closely related derivatives reveals key structural features.

In the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the triazole ring is essentially planar. nih.gov The phenyl rings attached to the triazole are twisted relative to the central heterocycle, with dihedral angles of 30.57° and 21.81° being reported. nih.gov A similar arrangement is expected for the title compound. The crystal packing of these molecules is often stabilized by intermolecular interactions. For derivatives with suitable functional groups, hydrogen bonding plays a significant role. In the case of the title amine, N-H···N hydrogen bonds between the amine of one molecule and a triazole nitrogen of another are highly probable. Furthermore, π–π stacking interactions between the phenyl and/or triazole rings are common, often leading to the formation of extended supramolecular chains or networks in the crystal lattice. nih.govnih.gov

Table 3: Representative Crystallographic Data for a 1,4-Disubstituted-1H-1,2,3-triazole Derivative

Parameter(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate nih.gov
Formula C₁₅H₁₂N₄O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.5178 (5)
b (Å) 23.650 (2)
c (Å) 10.287 (2)
β (°) 91.841 (14)
V (ų) 1341.8 (3)
Z 4
Key Feature The angle between the planes of the triazole and benzene (B151609) rings is 16.54°.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives is dominated by π→π* transitions associated with the conjugated system formed by the phenyl and triazole rings. In a study of iridium(III) complexes using 1-methyl-4-phenyl-1H-1,2,3-triazole as a ligand, the electronic absorption spectra were recorded, providing information on the transitions of the triazole moiety itself. nih.gov These complexes typically display intense absorption bands in the UV region (below 350 nm) corresponding to these intraligand π→π* transitions. The presence of the C5-amine group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted analogues due to n→π* transitions and increased conjugation.

Table 4: Expected Spectroscopic Features for this compound

SpectroscopyRegionAssignmentSource
IR 3300-3500 cm⁻¹N-H stretching (amine) researchgate.net
~3050 cm⁻¹Aromatic C-H stretching
~2950 cm⁻¹Aliphatic C-H stretching (methyl)
1400-1650 cm⁻¹C=C and C=N/N=N stretching (rings) mdpi.com
UV-Vis < 350 nmπ→π* transitions nih.gov

Computational and Theoretical Chemistry Insights into 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine, a DFT study, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would calculate the most stable arrangement of its atoms in three-dimensional space. nih.govicrc.ac.irnih.gov

The study would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the planarity between the phenyl ring and the triazole ring and the geometry of the amine group. The total electronic energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability. While specific experimental or calculated geometric parameters for this compound are not available in the cited literature, the expected output from such a calculation is illustrated in the table below.

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length (Å)N1-N21.35
N2-N31.30
C5-N(amine)1.38
Bond Angle (°)C4-C5-N(amine)125.0
N1-C5-C4110.0
Dihedral Angle (°)C(phenyl)-C4-N3-N245.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, while the LUMO may be distributed across the triazole ring. DFT calculations can provide precise energy values for these orbitals. A lower HOMO-LUMO gap would indicate that the molecule could be a reactive species. irjweb.comresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative.)

ParameterValue (eV)Significance
EHOMO-6.2Electron-donating ability
ELUMO-1.8Electron-accepting ability
Energy Gap (ΔE)4.4Chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The map displays the electrostatic potential on the electron density surface, using a color scale. Regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.govresearchgate.net

For this compound, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the triazole ring and the nitrogen of the amine group due to their lone pairs of electrons. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Fukui functions are used within DFT to determine which atoms in a molecule are more susceptible to different types of attacks. icrc.ac.irirjweb.com The condensed Fukui function indicates the propensity of an atomic site to accept (fk+ for nucleophilic attack), donate (fk- for electrophilic attack), or donate/accept in a radical reaction (fk0). researchgate.net

By calculating the Fukui functions for each atom in this compound, one could precisely identify the most reactive sites. For example, the nitrogen atoms of the triazole ring and the exocyclic amine nitrogen would be expected to have high values for fk-, marking them as likely sites for electrophilic attack. Conversely, specific carbon atoms in the rings might be identified as primary sites for nucleophilic attack. nih.gov This provides a more detailed and quantitative picture of reactivity than MEP maps alone. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This is particularly valuable for understanding how a molecule like this compound might be synthesized or how it participates in further chemical transformations. nih.govnih.gov

To understand a chemical reaction's mechanism, chemists use computational methods to map out the potential energy surface that connects reactants to products. A key point on this surface is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. rsc.org

For a reaction involving this compound, such as its formation via a cycloaddition reaction, DFT calculations can be used to locate the geometry of the transition state and calculate its energy. nih.govacs.org The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction. These calculations can clarify why a particular isomer is formed or why a reaction proceeds under specific conditions, providing insights that are difficult to obtain experimentally. rsc.orgacs.org

Solvent Effects on Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the influence of solvents on reaction mechanisms involving triazoles. The synthesis of 1,2,3-triazoles, often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example where solvent effects are critical. nih.gov

Research has shown that the choice of solvent can significantly impact the reaction rates and regioselectivity of triazole formation. nih.gov For instance, in the CuAAC reaction, polar solvents can play a crucial role in stabilizing charged intermediates and transition states, thereby lowering the activation energy barrier. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the solvent environment and predict its effect on the reaction pathway. acs.org

A study on the synthesis of novel triazolyl-substituted quinolines highlighted a significant solvent effect. When the reaction was conducted in dimethylformamide (DMF), mono-triazolyl substituted quinolines were formed regioselectively. However, performing the reaction in water with an added base led to the formation of bis-triazolyl substituted products. nih.gov This demonstrates the profound influence of the solvent system on the reaction outcome.

Furthermore, computational investigations into the mechanism of the CuAAC reaction itself have revealed that the solvent can act as a ligand for the copper catalyst, influencing its catalytic activity. nih.gov The stability of various copper-acetylide species, which are key intermediates, is thermodynamically influenced by the surrounding solvent molecules. nih.gov While these studies focus on the synthesis of the triazole ring, the principles are applicable to subsequent reactions involving this compound, where the solvent can affect reaction equilibria and kinetics by solvating the reactants, products, and transition states differently.

Tautomerism and Prototropic Equilibria in Triazol-5-amines

Tautomerism is a fundamental characteristic of many nitrogenous heterocycles, including 1,2,3-triazol-5-amines. It involves the migration of a proton, leading to a mixture of two or more structural isomers that are in equilibrium. Understanding these equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties.

Theoretical Assessment of Tautomeric Forms

For this compound, several tautomeric forms can be theoretically considered. The primary tautomerism involves the amino group at the C5 position, which can exist in equilibrium with its imino tautomer. Additionally, if the N1-methyl group were instead a hydrogen, annular tautomerism involving the triazole ring protons would also be possible.

Computational methods, especially DFT, are powerful tools for assessing the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomeric form, researchers can predict the predominant species in the gas phase and in different solvents. acs.org For example, studies on related 3-amino-5-nitro-1,2,4-triazole have shown that the relative stability of tautomers can be reversed when moving from the gas phase to a polar solvent. acs.org In the gas phase, the 1H-tautomer was found to be more stable at higher levels of theory, while in polar solvents, the 2H-tautomer was predicted to be the most stable. acs.org

The stability of tautomers is influenced by a delicate balance of electronic and steric effects, as well as intermolecular interactions such as hydrogen bonding. Theoretical calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones, for instance, have demonstrated that both AM1 and B3LYP/6-31G** calculations can successfully predict the most stable tautomer in agreement with experimental data. nih.govresearchgate.net

For 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a combination of HPLC-MS analysis and theoretical calculations was used to determine the composition of the tautomeric mixture, confirming that the thione form is the major component. jocpr.com These examples underscore the capability of theoretical assessments to provide detailed insights into the tautomeric equilibria of complex heterocyclic systems like this compound.

Basicity and Acidity Predictions for Nitrogenous Heterocycles

The basicity of the nitrogen atoms and the acidity of the amino group in this compound are key determinants of its chemical behavior. Computational chemistry offers robust methods to predict these properties, primarily through the calculation of proton affinities (PA) and pKa values.

The triazole ring contains three nitrogen atoms, each with a lone pair of electrons that can potentially be protonated. DFT calculations can be employed to determine the proton affinity of each nitrogen atom, thereby identifying the most likely site of protonation. kau.edu.sa For many nitrogen heterocycles, the protonation site is the one that leads to the most stable conjugate acid, often stabilized by resonance effects. kau.edu.sa In the case of this compound, the N2 and N3 atoms of the triazole ring, as well as the exocyclic amino nitrogen, are potential basic centers.

The acidity of the amino group can also be assessed computationally by calculating the deprotonation enthalpy. The substituents on the triazole ring, namely the methyl and phenyl groups, will influence both the basicity and acidity. The phenyl group, being electron-withdrawing, is expected to decrease the basicity of the triazole nitrogens and increase the acidity of the amino group compared to an unsubstituted analog. Conversely, the methyl group is weakly electron-donating, which would have the opposite effect.

Theoretical studies on the protonation of 2-(4-aminophenyl)benzazoles have shown that the N3-site of the azole ring is strongly favored for protonation over the exocyclic amino group, a preference explained by the resonance interaction of the amino group with the heterocyclic ring. kau.edu.sa Similar principles would apply to this compound, suggesting that the ring nitrogens are likely the primary basic centers.

Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with their environment over time. For this compound, MD simulations can offer valuable insights into its intermolecular interactions in solution and its potential adsorption onto surfaces.

MD simulations of triazole derivatives in aqueous and acidic media have been used to study their conformational preferences and interaction energies. tandfonline.com These simulations can reveal the formation and dynamics of intermolecular hydrogen bonds between the triazole and solvent molecules, which are crucial for understanding its solubility and reactivity. tandfonline.com

In the context of drug design, MD simulations are frequently used to study the binding of triazole-containing ligands to biological targets such as enzymes and receptors. nih.govtandfonline.comnih.govrsc.orgnih.gov For instance, simulations of triazole benzene (B151609) sulfonamide derivatives with human carbonic anhydrase IX have elucidated the key hydrophobic and hydrophilic interactions responsible for stable binding in the active site. nih.govrsc.org Such studies often involve calculating the binding free energy using methods like MM-PBSA and MM-GBSA to quantify the strength of the interaction. tandfonline.comrsc.orgnih.gov Although these studies are not on the specific compound , the methodologies and the types of interactions observed (e.g., pi-pi stacking of the phenyl ring, hydrogen bonding involving the triazole nitrogens and amino group) are directly relevant.

Furthermore, MD simulations can be employed to investigate the adsorption of triazole derivatives onto material surfaces. This is particularly relevant for applications in materials science and corrosion inhibition. Simulations can model the orientation of the molecule on the surface and calculate the adsorption energy, providing a molecular-level understanding of the adsorption process.

Below is a table summarizing computational data for related triazole compounds, which provides a basis for understanding the properties of this compound.

Table 1: Computational Data for Triazole Derivatives

Compound/System Method Property Calculated Finding Reference
Triazole benzene sulfonamide derivatives Molecular Docking & MD Binding Affinity (kcal/mol) -8.1 to -9.2 nih.gov
4H-1,2,4-triazole derivatives MD Simulation Binding Free Energy (kcal/mol) -74.43 to -104.32 tandfonline.com
1-phenyl-4-benzoyl-1-hydro-triazole derivatives MD Simulation Binding Free Energy (kcal/mol) -79.35 to -85.12 nih.gov
2-(4-aminophenyl)benzazoles DFT (B3LYP/6-311G**) Proton Affinity (kcal/mol) N3-site is the most basic kau.edu.sa

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-amino-5-nitro-1,2,4-triazole
1,5,6,7-tetrahydro-4H-indazol-4-one
4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
2-(4-aminophenyl)benzazoles
Triazole benzene sulfonamides
4H-1,2,4-triazole derivatives
1-phenyl-4-benzoyl-1-hydro-triazole
Triazolyl-substituted quinolines

Role of 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine in Modern Chemical Research

Ligand Design in Transition Metal Catalysis

The 1,2,3-triazole moiety is a well-established coordinating agent in transition metal chemistry. The presence of multiple nitrogen atoms makes it an effective ligand for a wide array of metals, forming stable complexes that can act as catalysts for various organic transformations. The specific substitution pattern of 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine offers nuanced control over the electronic and steric environment of a coordinated metal center.

While direct catalytic applications of this compound are not extensively documented, the broader class of 1,2,3-triazole-based ligands has seen significant use in catalysis involving copper, ruthenium, nickel, and palladium. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called a "click reaction," is the primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the intrinsic affinity between copper and triazole systems. nih.gov

In palladium and platinum catalysis, 1,2,3-triazole derivatives, particularly those with a chelating pyridyl group, have been synthesized and complexed with these metals. acs.org These complexes often feature the metal center binding to a triazole nitrogen atom. The electronic properties of the triazole ligand, influenced by substituents like the phenyl and amino groups, can modulate the catalytic activity of the metal center in cross-coupling and C-H activation reactions. The amino group in the 5-position of the target molecule could further enhance its coordination potential, potentially acting as a secondary binding site to form a bidentate chelate, thereby stabilizing the metal complex and influencing its catalytic selectivity.

Table 1: Examples of Transition Metal Catalysis Involving Triazole Ligands

Metal Reaction Type Role of Triazole Ligand
Cu Azide-Alkyne Cycloaddition (AAC) Product and potential ligand
Pd Cross-Coupling, C-H Functionalization Directing group, ancillary ligand
Ru C-H Arylation, Transfer Hydrogenation Directing group, ligand for complex stabilization

| Ni | Cross-Coupling | Ligand modifying catalyst reactivity |

The field of photoluminescent materials has greatly benefited from iridium(III) complexes, and 1,2,3-triazoles have emerged as versatile ligands for tuning their properties. Research on the closely related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole (lacking the 5-amino group), demonstrates its utility as a cyclometalating ligand for creating cationic iridium(III) complexes. nih.govacs.org In these complexes, the ligand coordinates to the iridium center, and the resulting compounds exhibit interesting redox and emission properties. nih.gov

The combination of 1-methyl-4-phenyl-1H-1,2,3-triazole with other ancillary ligands, such as bipyridine, can lead to complexes with high emission quantum yields. nih.gov The electronic nature of the triazole ligand plays a critical role in determining the energy levels of the complex's molecular orbitals and, consequently, its emission color and efficiency. The introduction of a 5-amino group, as in this compound, would be expected to act as an electron-donating group. This would likely raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting iridium complex, leading to a red-shift in its emission spectrum compared to the non-aminated analogue. This provides a clear strategy for fine-tuning the photophysical properties of such materials.

Table 2: Photophysical Data for a Related Iridium(III) Complex

Complex Structure Emission Max (nm) Quantum Yield (%) Reference
[Ir(dfppy)₂(phtz)]⁺ (phtz = 1-methyl-4-phenyl-1H-1,2,3-triazole) 555 60 (in PMMA matrix) nih.gov

Note: dfppy = 2-(2,4-difluorophenyl)pyridine; PMMA = Poly(methyl methacrylate). Data is for a related compound.

Building Blocks for Complex Polycyclic and Heterocyclic Systems

The structural rigidity and functional group tolerance of the 1,2,3-triazole ring make it an excellent scaffold for the synthesis of more complex molecules. The presence of the 5-amino group in this compound is particularly significant, as it provides a reactive handle for further chemical elaboration.

5-Amino-1,2,3-triazoles are valuable building blocks for constructing fused (annulated) heterocyclic systems. The amino group, being nucleophilic, can react with various electrophilic partners to form new rings fused to the triazole core. For instance, condensation reactions of 5-aminotriazoles with β-dicarbonyl compounds or their equivalents can lead to the formation of triazolo[4,5-b]pyridines. Similarly, reactions with other bifunctional reagents can yield a variety of fused systems, such as triazolo[4,5-d]pyrimidines. This synthetic strategy allows for the rapid generation of molecular diversity, which is highly sought after in medicinal chemistry and drug discovery. The specific structure of this compound would yield fused systems containing the 1-methyl and 4-phenyl substituents, influencing the physicochemical properties of the final polycyclic compounds.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy and ability to generate complex molecules from simple precursors quickly.

The synthesis of 4,5-disubstituted 1H-1,2,3-triazoles can be achieved through MCRs. For example, a mild, metal-free MCR has been developed involving phosphonium (B103445) salts, aldehydes, and sodium azide (B81097) to create such structures. organic-chemistry.org Furthermore, this compound can itself be a key reactant in MCRs. The amino group can participate in reactions like the Ugi or Biginelli reaction, allowing for the incorporation of the entire triazole moiety into a larger, more complex molecular framework in a single synthetic step. This positions the compound as a strategic building block for creating libraries of diverse compounds for biological screening.

Advanced Materials Science Applications

The unique electronic properties and high thermal and chemical stability of the 1,2,3-triazole ring make it an attractive component for advanced materials. The fully substituted nature of this compound, with its combination of aromatic (phenyl) and functional (amino) groups, suggests potential applications in materials science.

While specific applications for this exact molecule are not yet defined in the literature, related structures are being explored in several areas. The delocalized π-system of the phenyl and triazole groups, further modulated by the amino group, could be exploited in the design of organic semiconductors or dye-sensitized solar cells. The ability of the amino group to undergo polymerization or be grafted onto polymer backbones could lead to the development of functional polymers with tailored optical or electronic properties. Furthermore, the strong dipole moment inherent to the 1,2,3-triazole ring can contribute to creating materials with specific dielectric properties or for applications in nonlinear optics. The iridium complexes discussed previously are a prime example of its application in organic light-emitting diodes (OLEDs). nih.gov

Integration into Functional Materials and Sensors

The 1,2,3-triazole scaffold is a cornerstone in the development of advanced functional materials. Its derivatives are known to be key components in the synthesis of polymers, dyes, and photographic chemicals. The presence of multiple nitrogen atoms allows for strong coordination with metal ions and the formation of stable complexes, a property that is highly valuable in the creation of sensory materials.

Although direct studies on this compound as a primary component in functional materials are limited, research on related structures provides significant insights. For instance, 1,4-disubstituted 1,2,3-triazoles, which share the core structure, are readily synthesized via "click chemistry" and have been incorporated into larger molecular systems. nih.gov These systems include bola-type scaffolds that act as fluorescent chemosensors. The triazole unit, in conjunction with other aromatic systems, can exhibit a "turn-off" fluorescence response in the presence of specific analytes, such as nitro-explosives or metal cations.

The amino group at the 5-position of this compound offers a reactive site for further functionalization. This allows for its integration into polymer backbones or attachment to surfaces, opening avenues for the development of novel materials with tailored properties. For example, related aminotriazoles have been used as synthons for creating more complex fused heterocyclic systems. researchgate.net

Table 1: Applications of Triazole Derivatives in Functional Materials and Sensors

Application Triazole Derivative Type Function
Fluorescent Chemosensors Azaheterocycle-based bolas Detection of electron-deficient species
Fungicides 4-(5-Methyl-4H- nih.govresearchgate.netcore.ac.uktriazol-3-yl)phenylamine Protection against plant pathogens chemimpex.com
Polymers and Coatings General triazole derivatives Enhancing chemical resistance and durability chemimpex.com

Potential in Optoelectronic Device Development (e.g., OLEDs)

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has benefited significantly from the incorporation of triazole-containing compounds. mdpi.com The high nitrogen content and aromatic nature of the triazole ring contribute to desirable electronic properties, such as thermal and chemical stability, and efficient charge transport. mdpi.com

Research on the parent compound, 1-methyl-4-phenyl-1H-1,2,3-triazole , has demonstrated its utility as a cyclometalating ligand in cationic iridium(III) complexes. nih.gov These complexes are photoactive and exhibit emission properties that can be fine-tuned, making them promising candidates for use as emitters in OLEDs. nih.gov The study showed that ligands like 1-methyl-4-phenyl-1H-1,2,3-triazole can lead to high emission quantum yields, reaching up to 60% in a polymeric matrix. nih.gov

The introduction of a 5-amino group to this structure, yielding This compound , could further modulate the electronic properties of such complexes. The amino group can act as an electron-donating group, potentially influencing the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the resulting OLED device. Theoretical studies on donor-acceptor-donor (D-A-D) structured compounds based on triphenylamine (B166846) have shown that such modifications can enhance intramolecular charge transfer (ICT) interactions, which is beneficial for optoelectronic applications. rsc.org

Table 2: Photophysical Properties of an Iridium(III) Complex with a Phenyl-Triazole Ligand

Complex Emission Quantum Yield (in polymeric matrix) Emission Energy

Theoretical Studies on Interaction with Surfaces and Other Chemical Environments (e.g., Corrosion Inhibition Mechanisms)

Triazole derivatives are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys in acidic environments. nih.gov Their inhibitory action is generally attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal. nih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to correlate the molecular structure of triazole inhibitors with their inhibition efficiency. nih.gov These studies suggest that the adsorption process is influenced by the inhibitor's chemical structure, including the distribution of active centers over the triazole moiety. nih.gov The presence of the phenyl group and the amino group in This compound would likely enhance its adsorption on a metal surface. The amino group can also participate in the adsorption process, further strengthening the protective layer. The adsorption of such compounds is often found to obey the Langmuir adsorption isotherm. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

Inhibitor Metal Medium Inhibition Efficiency
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-4-yl)acetate Mild Steel 1.0 M HCl >90% at high temperatures nih.gov
3-Phenyl-4-amino-5-mercapto-1,2,4-triazole Mild Steel H₃PO₄ Significant inhibiting effect researchgate.net

Future Perspectives and Unexplored Avenues in 1 Methyl 4 Phenyl 1h 1,2,3 Triazol 5 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of the 1,4-disubstituted 1,2,3-triazole core is well-established, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," future research can focus on developing more sustainable and efficient pathways specifically for 5-amino-substituted analogues like 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine. chemijournal.comacs.org

Current methodologies often rely on multi-step sequences which may involve the use of potentially hazardous reagents or generate significant waste. nih.gov A key future objective will be the development of one-pot or tandem reactions that introduce the 5-amino group concurrently with the triazole ring formation.

Key Research Directions:

Green Solvents and Catalysts: Expanding the use of biodegradable solvents like Cyrene™ and aqueous media can drastically reduce the environmental impact of synthesis. nih.govrsc.org Research into reusable, heterogeneous catalysts, such as zinc-based or nickel-based nanocomposites, could offer more economical and eco-friendly alternatives to traditional copper catalysts, which can have cytotoxicity concerns. rsc.org

Alternative Energy Sources: The application of microwave and ultrasound irradiation has been shown to accelerate reaction times and improve yields for triazole synthesis. tandfonline.commdpi.com A systematic study of these energy sources for the synthesis of 5-aminotriazoles could lead to more efficient and scalable production methods.

Multi-component Reactions (MCRs): Designing novel MCRs that combine an alkyne, an azide (B81097) source, and an amine source in a single, atom-economical step represents a significant synthetic challenge and a major opportunity. This would streamline the synthesis of a library of 5-amino-1,2,3-triazoles for further study.

Table 1: Comparison of Existing and Future Synthetic Strategies for 1,2,3-Triazoles

Feature Conventional Methods (e.g., Huisgen Cycloaddition) Emerging Sustainable Methods
Catalyst Homogeneous copper (I) salts Reusable heterogeneous nanocatalysts (ZnO, Ni) rsc.org
Solvent Organic solvents (e.g., DMF, Toluene) Green solvents (Water, Cyrene™) nih.govrsc.org
Energy Input Thermal heating Microwave, Ultrasound tandfonline.commdpi.com
Efficiency Often requires multiple steps, purification Potential for one-pot, multi-component reactions
Waste Solvent and catalyst waste Minimized waste, catalyst recycling nih.gov

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The reactivity of the this compound scaffold is largely uncharted territory. The interplay between the N-methylated triazole ring, the C4-phenyl group, and the C5-amino group could lead to unique chemical transformations.

Potential Areas of Exploration:

Functionalization of the Amino Group: The 5-amino group serves as a versatile handle for further derivatization. Future studies could explore its use in forming amides, sulfonamides, Schiff bases, and ureas, thereby creating a diverse library of new compounds with potentially novel biological or material properties.

Ring Transformations and Fused Systems: The 1,2,3-triazole ring can participate in cycloaddition reactions or be a precursor for creating fused heterocyclic systems. researchgate.net For instance, reacting the 5-amino group with appropriate reagents could lead to the formation of triazolo[4,5-d]pyrimidines or other complex polycyclic structures, which are prevalent in medicinal chemistry. nih.gov

Metal-Ligand Chemistry: The nitrogen atoms of the triazole ring and the exocyclic amino group are potential coordination sites for metal ions. Exploring the use of this compound as a ligand in transition metal catalysis could unlock new reactivity. wvu.edu This could involve applications in photoredox catalysis or the development of novel organometallic complexes. wvu.edu

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide crucial insights where experimental data is lacking.

Key Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies. This data can help predict its reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Docking and Virtual Screening: A significant application of triazole derivatives is in medicinal chemistry. nih.govresearchgate.netnih.gov Computational docking studies can predict the binding affinity of this compound and its virtual derivatives against various biological targets like enzymes (e.g., kinases, proteases) and receptors. researchgate.net This rational design approach can prioritize the synthesis of compounds with the highest potential for therapeutic activity. researchgate.net

Predictive Modeling of Material Properties: If exploring applications in materials science, computational models can predict properties such as photoluminescence, charge transport characteristics, and interaction with metal surfaces (e.g., for corrosion inhibition). wvu.edumdpi.com

Table 2: Potential Applications for Computationally-Designed Derivatives

Research Area Computational Method Predicted Property / Application
Medicinal Chemistry Molecular Docking, QSAR nih.govresearchgate.net Binding affinity to cancer or microbial targets
Materials Science DFT, TD-DFT wvu.edu Photophysical properties for OLEDs or sensors
Corrosion Inhibition Molecular Dynamics, DFT mdpi.com Adsorption energy on metal surfaces

Integration into Emerging Fields of Chemical Science and Technology

The unique structural and electronic properties of 1,2,3-triazoles have led to their integration into a wide array of advanced technologies. The specific amine functionalization of this compound opens up new avenues for its use in these emerging fields.

Future Technological Integration:

Supramolecular Chemistry and Sensors: The triazole ring and amino group can act as hydrogen bond donors and acceptors, making the molecule an excellent candidate for building blocks in supramolecular assemblies. irjrr.com This could lead to the development of novel gels, liquid crystals, or chemosensors capable of detecting specific anions, cations, or neutral molecules.

Materials for Electronics: N-aryl-1,2,3-triazoles have been investigated as blue-light-emitting fluorophores. wvu.edu Future work could assess the photophysical properties of this compound and its derivatives for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

Advanced Polymers and Coatings: The bifunctional nature of the molecule (with the reactive amino group and stable triazole core) makes it a candidate for incorporation into polymers. This could be used to develop functional coatings with enhanced properties, such as corrosion resistance on metal surfaces or as components in polymers for solar cells. nih.govmdpi.com

Bioconjugation: The "click" chemistry used to form the triazole ring is a cornerstone of bioconjugation. irjrr.com The amino group on the target molecule provides an additional, orthogonal site for linking it to biomolecules like proteins, peptides, or nucleic acids, creating sophisticated bioprobes or therapeutic conjugates.

By systematically pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable tool for innovation in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective pathways to form the 1,4-disubstituted triazole core. A key method involves reacting a methyl-substituted alkyne with a phenyl azide derivative under mild conditions (e.g., ambient temperature, aqueous/organic solvent mixtures) . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Critical parameters include:

  • Catalyst loading : 1-5 mol% Cu(I) salts (e.g., CuBr) for optimal regioselectivity.
  • Base : Triethylamine or sodium ascorbate to stabilize Cu(I) and prevent oxidation.
  • Solvent : DMF or THF for solubility of aromatic intermediates.

Table 1 : Comparison of Synthetic Conditions

ConditionConventional HeatingMicrowave-Assisted
Time12–24 h10–30 min
Yield70–80%85–90%
Byproducts<5%<2%

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles and confirms regiochemistry. SHELXL refinement is standard for resolving anisotropic displacement parameters .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl protons appear as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with para-substitution (e.g., δ 7.2–7.6 ppm) .
    • IR : N-H stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 215.1 (C₁₀H₁₁N₄⁺) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals:

  • Frontier molecular orbitals : HOMO-LUMO gap (~4.2 eV) indicates moderate electrophilicity, favoring nucleophilic attacks at the triazole N2 position .
  • Electrostatic potential (ESP) maps : Highlight electron-deficient regions at the triazole ring, guiding functionalization strategies (e.g., alkylation at N1) .
  • Thermodynamic stability : Gibbs free energy calculations confirm the 1,4-regioisomer is 12.3 kcal/mol more stable than the 1,5-isomer .

Table 2 : Key DFT-Derived Parameters

ParameterValue
HOMO (eV)-6.78
LUMO (eV)-2.58
Dipole moment (Debye)3.45

Q. What strategies resolve contradictions in reported biological activities of triazol-5-amine derivatives?

Discrepancies in antimicrobial or cytotoxic activities often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) enhance membrane permeability but may reduce target binding affinity .
  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to minimize false positives .
  • Structural analogs : Compare with 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, where bulky substituents reduce solubility but improve selectivity .

Q. How are crystallographic ambiguities (e.g., disorder, twinning) addressed during refinement?

For challenging datasets:

  • SHELXL : Use TWIN and BASF commands to model twinning, and PART for disordered regions .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids to identify overmodeling .
  • Validation tools : Check R-factor convergence (<5% discrepancy between observed/calculated structures) .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

  • Regioselectivity : Non-activated nitriles may require higher catalyst loadings (~10 mol% Cu(I)) or additives (e.g., TBTA ligands) .
  • Scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted CuAAC for time-sensitive projects .
  • Characterization : Combine SCXRD with DFT for robust structural validation .
  • Data reporting : Include CIF files (for crystallography) and computational input/output files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.